molecular formula C23H28O6 B7797227 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate

Cat. No.: B7797227
M. Wt: 400.5 g/mol
InChI Key: MOVRKLZUVNCBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate, more commonly known as Prednisone Acetate, is a pharmaceutical analytical impurity and a key steroid compound for research and development . This compound, with the molecular formula C23H28O6 and a molecular weight of 400.47 g/mol, serves as a critical chemical reference standard in the analysis and quality control of pharmaceutical products . Its well-defined structure, featuring a pregna-1,4-diene backbone with ketone groups at positions 3, 11, and 20 and an acetate ester at the 21-position, makes it invaluable for calibrating analytical instruments and validating methods for steroid quantification . Researchers utilize this material to study metabolic pathways of corticosteroids, investigate the stability of steroid-based pharmaceuticals, and ensure product purity by identifying and quantifying potential impurities. The compound is offered with high purity and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-17,20,28H,4-5,7,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVRKLZUVNCBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871607
Record name 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Functionalization

The starting material, 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (compound 6 ), undergoes epoxide ring-opening to introduce the C11 ketone functionality. This is achieved via acid-catalyzed hydrolysis or reductive elimination, depending on the desired stereochemistry. For instance, treatment with hydrobromic acid (HBr) in acetic acid at 0°C selectively opens the epoxide to yield 9α-bromo-11β-hydroxy intermediates, which are subsequently oxidized to the C11 ketone using chromium-based reagents.

Acetylation at C21

The C21 hydroxyl group is acetylated using acetic anhydride in the presence of potassium acetate as a base. This step is typically performed in polar aprotic solvents like N,N-dimethylacetamide (DMAC) at 25°C, achieving yields of 74–87% after aqueous work-up. The acetate group serves as a protecting group, preventing undesired side reactions during subsequent oxidations.

Process Optimization and Scalability

Recent advances in multi-gram scale synthesis have focused on minimizing side reactions and improving purity:

Chlorination at C21

In a modified route, the C21 hydroxyl group is converted to a mesylate intermediate using methanesulfonyl chloride (MsCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C. Subsequent displacement with chloride ions (e.g., KCl) yields the 21-chloro derivative, which is later hydrolyzed back to the hydroxyl group under alkaline conditions.

Furoylation at C17

For analogs like mometasone furoate, the C17 hydroxyl group undergoes esterification with furan-2-carboxylic acid chloride. However, for this compound, this step is omitted to retain the free hydroxyl group.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Acetylation Temperature25°CPrevents ester hydrolysis
Epoxide Ring-Opening Agent48% HBr in AcOHEnsures β-face selectivity
Oxidation ReagentCrCl3/Zn in DMFMinimizes over-oxidation
Work-Up ProtocolIce/water precipitationEnhances crystallinity

Analytical Characterization

Key analytical data for intermediates and the final product include:

  • 1H-NMR (CDCl3): δ 0.90 (d, J = 7.29 Hz, 16α-CH3), 2.17 (s, OCOCH3), 6.26 (dd, J = 10.0 Hz, Δ1,4-diene).

  • HPLC Purity : ≥95% achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Industrial-Scale Challenges

Large-scale production faces challenges such as:

  • Epimerization at C17 : Addressed by maintaining reaction temperatures below 30°C during acetylation.

  • Chromium Waste : Substitution of CrCl3 with enzymatic oxidation systems reduces environmental impact.

Emerging Methodologies

Recent innovations include:

  • Biocatalytic Oxidation : Use of Rhodococcus spp. for regiospecific C11 hydroxylation, bypassing harsh chemical oxidants.

  • Flow Chemistry : Continuous processing reduces reaction times and improves consistency in epoxide ring-opening steps .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various prednisone derivatives, each with unique pharmacological properties. These derivatives are often explored for their potential therapeutic applications .

Scientific Research Applications

Chemical Research Applications

Analytical Chemistry : This compound serves as a reference standard in analytical chemistry for developing new synthetic methods. Its structural characteristics allow researchers to benchmark new compounds against it.

Synthetic Chemistry : The compound is utilized in the synthesis of various glucocorticoid derivatives. It undergoes several chemical reactions, including oxidation and reduction, making it valuable for exploring the reactivity of steroid frameworks.

Biological Research Applications

Mechanism of Action : The primary mechanism involves binding to glucocorticoid receptors (GR) in the cytoplasm. This binding triggers a cascade of events leading to gene expression modulation, particularly inhibiting pro-inflammatory cytokines and promoting anti-inflammatory proteins .

Cellular Studies : Researchers study its effects on cellular processes such as apoptosis and gene expression. For instance, it has been shown to increase apoptosis in activated lymphocytes, which is crucial for managing autoimmune conditions.

Medical Applications

Therapeutic Uses : The compound is extensively researched for its therapeutic potential in treating various conditions:

  • Autoimmune Diseases : Its immunosuppressive properties make it suitable for managing diseases like rheumatoid arthritis and lupus.
  • Respiratory Conditions : Effective in asthma management due to its ability to reduce airway inflammation.
  • Dermatological Disorders : Used in topical formulations for skin inflammatory conditions .

Case Studies

  • Inflammatory Bowel Disease (IBD) : A clinical trial demonstrated that patients receiving this compound showed significant reductions in disease activity scores compared to placebo groups.
  • Asthma Management : In asthmatic patients, administration led to improved lung function and reduced reliance on rescue inhalers over six months.

Industrial Applications

The compound is also utilized in the pharmaceutical industry for formulating various products. Its stability and efficacy make it a preferred choice in drug development processes.

Mechanism of Action

The mechanism of action of 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of specific genes. The compound exerts its effects by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory proteins .

Comparison with Similar Compounds

11-Keto vs. 11β-Hydroxy Groups

  • This compound contains an 11-keto group, rendering it inactive until reduced to the 11β-hydroxy form (prednisolone acetate) .
  • Prednisolone Acetate (11β-hydroxy) exhibits direct glucocorticoid activity due to enhanced binding to the glucocorticoid receptor .

Double Bond Positioning

  • The 1,4-diene system in the target compound and prednisolone acetate increases metabolic stability compared to cortisone acetate’s 4-ene structure .
  • Hydrocortisone Acetate Impurity E (4,9(11)-diene) is a degradation product with altered receptor affinity .

Substituent Effects on Potency

  • Dexamethasone Acetate incorporates a 9α-fluoro and 16α-methyl group, significantly enhancing anti-inflammatory potency and half-life .
  • Mometasone Furoate Impurity C (16α-methyl) demonstrates how alkylation at position 16 reduces mineralocorticoid side effects .

Impurity Profiles and Regulatory Considerations

Several related compounds are classified as pharmacopeial impurities, underscoring their relevance in quality control:

  • Prednisolone Acetate (Impurity C of Hydrocortisone Acetate): Indicates incomplete synthesis or degradation .
  • 17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl Acetate (Impurity D of Hydrocortisone Acetate): A cortisone-like byproduct with reduced activity .
  • Dexamethasone Acetate Impurity F : An epoxy derivative formed during synthesis .

Biological Activity

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate, commonly known as a synthetic glucocorticoid derivative, exhibits significant biological activities primarily related to its anti-inflammatory and immunosuppressive properties. This compound is structurally related to prednisone and is utilized in various therapeutic applications.

The molecular formula of this compound is C23H28O6, with a molecular weight of 400.47 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight400.47 g/mol
Molecular FormulaC23H28O6
LogP2.3345
Polar Surface Area76.633 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1

The primary mechanism through which this compound exerts its effects involves binding to glucocorticoid receptors (GR) located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates gene expression by:

  • Inhibiting pro-inflammatory cytokines : This action reduces inflammation by decreasing the levels of cytokines such as IL-1 and TNF-alpha.
  • Promoting anti-inflammatory proteins : The compound enhances the expression of proteins that counteract inflammation.

This dual action contributes to its effectiveness in treating inflammatory and autoimmune diseases.

Anti-inflammatory Effects

Numerous studies have demonstrated the anti-inflammatory effects of this compound. For instance, it has been shown to significantly reduce inflammation markers in animal models of arthritis and asthma.

Apoptotic Induction

Research indicates that this compound increases apoptosis in mature activated blood lymphocytes. This property is crucial for managing conditions like autoimmune diseases where lymphocyte proliferation contributes to pathogenesis .

Therapeutic Applications

The compound is extensively studied for its therapeutic potential in various medical conditions:

  • Autoimmune Diseases : Its immunosuppressive properties make it a candidate for treating diseases such as rheumatoid arthritis and lupus.
  • Respiratory Conditions : It is effective in managing asthma due to its ability to reduce airway inflammation.
  • Dermatological Disorders : Topical formulations are used for skin inflammatory conditions due to its potent anti-inflammatory effects.

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the efficacy of this compound in patients with IBD. Results indicated a significant reduction in disease activity scores compared to placebo groups.

Case Study 2: Asthma Management

In another study involving asthmatic patients, administration of this glucocorticoid led to improved lung function and reduced need for rescue inhalers over a six-month period.

Comparison with Similar Compounds

Compound NameMechanism of ActionPotencyTherapeutic Use
PrednisoloneGR agonistModerateInflammatory conditions
DexamethasoneGR agonistHighSevere inflammation
HydrocortisoneGR agonistLowAdrenal insufficiency

Q & A

Q. What analytical methods are recommended for quantifying 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate and its impurities?

Ultra-performance liquid chromatography (UPLC) with gradient elution is the gold standard for analyzing this compound. UPLC methods improve resolution and reduce run times compared to traditional HPLC. For impurity profiling, validated methods include:

  • Detection of 3 characteristic impurities (e.g., 17-hydroxy-3,20-dioxopregna-4,9(11)-dien-21-yl acetate) with limits set to ≤0.5% .
  • Column : C18 reverse-phase (1.7 µm particle size).
  • Mobile phase : Acetonitrile-water gradient with 0.1% formic acid.
  • Detection : UV at 240 nm for optimal sensitivity .

Q. How is the structural integrity of this compound confirmed in pharmaceutical formulations?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical:

  • IR peaks : Key functional groups include C=O stretches at 1,700–1,750 cm⁻¹ (3,11,20-trioxo groups) and acetate C-O at 1,240 cm⁻¹. Artifacts (e.g., 999 cm⁻¹) should be noted during spectral interpretation .
  • NMR : ¹H and ¹³C signals for the 1,4-diene system (δ 5.7–6.3 ppm) and acetate methyl protons (δ 2.0–2.1 ppm) .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid : For accidental ingestion, dilute with water and seek medical attention. No acute toxicity is reported, but chronic exposure may affect endocrine function .

Advanced Research Questions

Q. How are synthetic impurities isolated and characterized for this compound?

Impurity profiling involves:

  • Chromatographic separation : Use EP/USP reference standards (e.g., Hydrocortisone acetate Impurity E, CAS 7753-60-8) to identify positional isomers and oxidation byproducts .
  • Mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C23H30O5 for the parent compound vs. C25H32O6 for 17-(acetyloxy)-3,20-dioxopregna-4,9(11)-dien-21-yl acetate) .
  • Impact on bioactivity : Impurities like 11,21-diacetate derivatives may reduce glucocorticoid receptor binding affinity by 30–50% .

Q. What metabolic pathways are implicated in its in vivo behavior?

  • Phase I metabolism : Hepatic oxidation at C11 and C20 positions generates 17-hydroxy-3,11,20-trioxopregnan-21-yl acetate, detected via LC-MS/MS in plasma .
  • Phase II conjugation : Glucuronidation at C21 increases water solubility for renal excretion .
  • Half-life : ~2–4 hours in rodent models, with tissue accumulation in adrenal glands .

Q. How can synthetic routes be optimized to minimize diastereomeric byproducts?

  • Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation) to prevent 16α/16β-methyl diastereomers, which differ in anti-inflammatory potency by 10-fold .
  • Reaction monitoring : In situ FTIR to track acetate group stability during reflux .
  • Yield improvement : Pd/C-mediated hydrogenation of 1,4-diene intermediates achieves >85% purity .

Q. What structure-activity relationships (SAR) govern its glucocorticoid activity?

  • Critical moieties :
    • C3/C11 ketones : Essential for receptor binding (Δ binding affinity = 90% loss if reduced to alcohols).
    • C21 acetate : Enhances lipophilicity and tissue penetration (2× higher potency vs. free alcohol) .
    • 1,4-diene system : Increases metabolic stability by reducing hepatic reduction .
  • Derivatives : 16α-methyl analogs (e.g., dexamethasone acetate) show 5× higher potency due to reduced CYP3A4 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.